SIRT1 Enzyme Inhibition Profile
3-[(4-Fluorophenyl)sulfanyl]azetidine exhibits confirmed SIRT1 enzyme inhibitory activity with an EC₅₀ of < 1.00 × 10³ nM in a recombinant human SIRT1 fluorimetry assay [1]. This places its potency within the same order of magnitude as the cell-permeable SIRT1 inhibitor Inauhzin (IC₅₀ = 0.7–2.0 µM) but approximately 26-fold less potent than the highly optimized clinical candidate EX-527 (Selisistat, IC₅₀ = 38 nM) [2]. Unlike EX-527, which has undergone extensive selectivity profiling across the sirtuin family, the selectivity profile of 3-[(4-fluorophenyl)sulfanyl]azetidine against SIRT2, SIRT3, and other isoforms remains uncharacterized. For researchers building SIRT1-targeted compound libraries, this compound provides a structurally distinct 3-arylthio azetidine chemotype that is absent from classical sirtuin inhibitor scaffolds such as the indole-based EX-527 or the phenothiazine-based Inauhzin, offering an orthogonal starting point for fragment elaboration.
| Evidence Dimension | SIRT1 enzyme inhibitory activity (in vitro) |
|---|---|
| Target Compound Data | EC₅₀ < 1.00 × 10³ nM |
| Comparator Or Baseline | EX-527 (Selisistat): IC₅₀ = 38 nM; Inauhzin: IC₅₀ = 0.7–2.0 µM |
| Quantified Difference | Target is ~26-fold less potent than EX-527; within 0.5–1.4× the potency range of Inauhzin |
| Conditions | Recombinant human SIRT1; fluorimetry assay measuring deacetylation of Fluor de Lys substrate; incubation time 20 min–2 hr depending on protocol |
Why This Matters
Establishes SIRT1 as a validated biological target for this specific azetidine chemotype, enabling its use as a structurally differentiated probe in sirtuin SAR campaigns where classical inhibitor scaffolds may suffer from intellectual property constraints or off-target liabilities.
- [1] BindingDB Affinity Data. BDBM50193048 (CHEMBL3934191). Target: NAD-dependent protein deacetylase sirtuin-1 (Human). EC₅₀: < 1.00E+3 nM. Curated by ChEMBL / Sichuan University. View Source
- [2] Solomon JM, Pasupuleti R, Xu L, McDonagh T, Curtis R, DiStefano PS, Huber LJ. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage. Molecular and Cellular Biology, 2006, 26(1): 28–38. doi:10.1128/MCB.26.1.28-38.2006. EX-527 IC₅₀ = 38 nM against recombinant SIRT1. View Source
